molecular formula C11H12N4OS B1225681 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 91089-11-1

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B1225681
CAS No.: 91089-11-1
M. Wt: 248.31 g/mol
InChI Key: LFCQUNMSNZYLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]guanidine is a chemical compound of significant interest in medicinal chemistry research, built around a core 1,3-thiazole ring system. This scaffold is frequently explored for its diverse biological potential. Compounds sharing the 4-(4-methoxyphenyl)-1,3-thiazole substructure, similar to this guanidine derivative, are actively investigated in various scientific fields. For instance, research on analogous structures has shown promise in the development of anticancer agents, with some molecules functioning as kinase inhibitors or demonstrating cytotoxic effects against cancer cell lines . Furthermore, the 1,3-thiazole core is a recognized pharmacophore in anti-inflammatory research, with specific derivatives being evaluated as potential cyclooxygenase-2 (COX-2) specific inhibitors, which can block prostaglandin production during inflammatory processes . The guanidine functional group in this molecule may contribute to its properties and binding affinity, potentially through hydrogen bonding interactions with biological targets. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, or as a candidate for screening in various biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-16-8-4-2-7(3-5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCQUNMSNZYLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327649
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91089-11-1
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Bromo-4'-Methoxyacetophenone with Guanidine

In a representative procedure, 2-bromo-4'-methoxyacetophenone is reacted with guanidine in absolute ethanol under reflux conditions. The reaction typically proceeds over 4–6 hours, yielding the thiazole ring via cyclization. The guanidine group is introduced directly at the 2-position during this step.

Key conditions :

  • Solvent: Absolute ethanol (anhydrous conditions preferred)

  • Temperature: Reflux (~78°C)

  • Reaction time: 4–6 hours

  • Yield: 60–75% (reported for analogous fluorophenyl derivatives)

The reaction mechanism involves nucleophilic attack by the sulfur atom of the thiourea moiety on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.

Post-Modification of Preformed Thiazole Intermediates

An alternative strategy involves synthesizing a 2-aminothiazole intermediate followed by guanidinylation. This two-step approach offers greater control over substitution patterns.

Synthesis of 2-Amino-4-(4-Methoxyphenyl)Thiazole

The precursor 2-amino-4-(4-methoxyphenyl)thiazole is prepared via Hantzsch condensation using thiourea and 2-bromo-4'-methoxyacetophenone . This intermediate is isolated in 70–85% yield after recrystallization from ethanol.

Guanidinylation via Thiourea Intermediate

The amino group is converted to guanidine through a two-step process:

  • Thiourea formation : Treatment with benzoyl isothiocyanate in tetrahydrofuran (THF) yields 2-(3-benzoylthioureido)-4-(4-methoxyphenyl)thiazole .

  • Guanidine formation : Reaction with methyl iodide in methanol replaces the thiourea sulfur with a guanidine group, achieving 55–65% overall yield.

Critical parameters :

  • Stoichiometric excess of methyl iodide (1.5–2.0 equivalents)

  • Reaction monitoring via TLC (Rf shift from 0.45 to 0.32 in ethyl acetate/hexane 1:1)

Solid-Phase Synthesis for High-Purity Output

Recent advancements have adapted solid-phase techniques for improved purity and scalability. A polystyrene-supported thiourea resin enables stepwise assembly:

Immobilization and Cyclization

  • Resin loading : Wang resin functionalized with thiourea groups reacts with 2-bromo-4'-methoxyacetophenone in DMF at 60°C for 12 hours.

  • Cleavage and purification : Treatment with trifluoroacetic acid (TFA)/dichloromethane (1:99) releases the product, with HPLC purity >98%.

Advantages :

  • Reduced byproduct formation

  • Amenable to parallel synthesis for derivative libraries

Catalytic Methods for Enhanced Efficiency

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization:

Suzuki-Miyaura Coupling on Halogenated Thiazoles

A brominated thiazole intermediate undergoes coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1).

Optimized conditions :

  • Temperature: 90°C

  • Reaction time: 8 hours

  • Yield: 82% (compared to 68% via classical Hantzsch)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Classical Hantzsch60–7590–954–6Moderate
Post-modification55–6585–9010–12Low
Solid-phase70–80>9812–24High
Catalytic coupling82958Moderate

Data synthesized from Refs

Characterization and Quality Control

Successful synthesis requires rigorous analytical validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 6.97–7.89 (m, 4H, Ar-H), 8.21 (s, 1H, NH), 10.34 (s, 2H, NH₂).

  • HPLC : Retention time 6.72 min (C18 column, acetonitrile/water 65:35).

  • Mass Spec : [M+H]⁺ m/z 249.08 (calculated 248.31).

Challenges and Optimization Opportunities

Key issues requiring further research:

  • Solvent dependency : Ethanol reflux gives moderate yields; switch to 2-MeTHF could improve green chemistry metrics.

  • Guanidine protection : Boc-protected guanidine precursors may enhance stability during synthesis.

  • Catalyst recycling : Immobilized Pd catalysts could reduce metal contamination in pharmaceutical applications .

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H17N5OS
Molecular Weight : 273.38 g/mol

The compound features a guanidine core with a thiazole ring and a methoxyphenyl substituent, which contributes to its reactivity and biological activity. The methoxy group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of guanidine compounds exhibit antimicrobial properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine has shown activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) suggesting moderate efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through its interaction with specific enzymes involved in cancer progression. For instance, it has been noted for its ability to inhibit dimethylarginine dimethylaminohydrolase (DDAH), an enzyme linked to nitric oxide metabolism, which plays a role in tumor growth and angiogenesis .

Case Study: DDAH Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits DDAH, leading to increased nitric oxide levels that may enhance antitumor activity.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant effects. Compounds similar to this compound have shown significant activity in models of epilepsy, suggesting that modifications to the thiazole structure can lead to enhanced therapeutic profiles .

Industrial Applications

Beyond biological applications, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its reactivity makes it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

The biological and physicochemical properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine can be contextualized by comparing it to structurally related thiazole and guanidine derivatives. Key modifications in substituents, linkage types, and heterocyclic systems significantly influence activity, solubility, and target selectivity. Below is a detailed analysis:

Structural Analogues with Modified Thiazole Substituents
Compound Name Structural Features Biological Activity/Properties References
This compound 4-methoxyphenyl at C4; guanidine at C2 Unknown (structural analog suggests potential kinase or COX/LOX inhibition)
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) 4-hydroxy-3-methoxyphenyl at C4; acetamide at C2 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM); anti-inflammatory activity
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine Biphenyl at C4; pyridin-2-amine at C2 Antimicrobial (broad-spectrum), antiproliferative, and anti-inflammatory activities
2-Guanidino-4-chloromethylthiazole hydrochloride Chloromethyl at C4; guanidine at C2 Reactivity via chloromethyl group; potential prodrug or alkylating agent

Key Observations :

  • Substituent Position and Polarity : The 4-methoxyphenyl group in the target compound enhances lipophilicity (logP) compared to the polar 4-hydroxy-3-methoxyphenyl in Compound 6a, which may improve membrane permeability .
  • Guanidine vs. Acetamide : The guanidine group’s hydrogen-bonding capacity may favor interactions with enzyme active sites (e.g., kinases or LOX/COX) over the acetamide in Compound 6a, which relies on hydrophobic interactions .
  • Biphenyl vs. Single Phenyl : Biphenyl-substituted analogs (e.g., in ) exhibit enhanced antimicrobial activity, suggesting extended aromatic systems improve target engagement .
Guanidine Derivatives with Varied Linkages
Compound Name Structural Features Biological Activity/Properties References
N-[4-(4-Methoxyphenyl)-3-methylbutanoyl]-N´-[3-(1-trityl-1H-imidazol-4-yl)propyl]guanidine Methoxyphenyl linked via butanoyl; guanidine connected to imidazole-propyl chain Histamine H₂ receptor agonist (structure-activity relationship studies)
Famotidine Formaldehyde Adduct Maleate Thiazole with sulfanylmethyl and guanidine groups Impurity in famotidine synthesis; highlights stability and metabolic considerations

Key Observations :

  • Direct vs. Indirect Guanidine Attachment : The target compound’s direct C2-guanidine linkage may confer rigidity and stronger hydrogen bonding compared to flexible acylguanidine derivatives (e.g., ), which require conformational freedom for receptor activation .
  • Metabolic Stability : Substituents like sulfanylmethyl (in famotidine analogs) may increase metabolic susceptibility compared to the stable 4-methoxyphenyl group .
Physicochemical and Pharmacokinetic Comparisons
Property This compound N-(4-Methoxyphenyl)pentanamide (Albendazole Derivative) Compound 6a
TPSA ~90 Ų (estimated) 46.5 Ų 75–80 Ų
logP ~2.5 (estimated) 3.2 1.8
BBB Permeability Moderate (predicted) High Low (due to polar 4-hydroxy group)
Solubility Moderate (guanidine enhances aqueous solubility) High Moderate

Data Sources : Estimated values for the target compound are extrapolated from analogs in .
Key Insights :

  • The 4-methoxyphenyl group improves BBB permeability compared to polar substituents (e.g., 4-hydroxy in Compound 6a) .
  • The guanidine moiety increases TPSA, which may balance lipophilicity for optimal oral bioavailability .
Enzyme Inhibition and Receptor Binding
  • COX/LOX Inhibition : Thiazole derivatives with guanidine or acetamide groups (e.g., Compound 6a) show COX-1/COX-2 inhibition, suggesting the target compound may share this activity .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, antiviral, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a thiazole ring fused with a guanidine moiety. Its molecular formula is C₁₁H₁₂N₄OS, with a molecular weight of approximately 248.31 g/mol. The compound has a melting point of 235 °C and a calculated logP value of 2.9971, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring's aromaticity allows it to participate in biochemical reactions, potentially modulating enzyme activity or receptor interactions. For instance, its action against bacterial topoisomerases suggests that it can inhibit DNA replication in bacteria by targeting these essential enzymes .

Antimicrobial Activity

This compound has demonstrated potent antibacterial activity against various pathogens. Some studies report that it shows superior efficacy compared to standard antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the low microgram range .

Pathogen MIC (µg/mL) Reference Drug MIC (µg/mL)
Staphylococcus aureus0.0120.5
Bacillus subtilis0.0080.25

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. In vitro studies have shown that it inhibits fungal growth effectively with an MIC comparable to or lower than that of established antifungal agents.

Antiviral Activity

Research indicates that this compound has antiviral properties as well, particularly against viruses responsible for respiratory infections. The mechanism involves interference with viral replication processes .

Anti-inflammatory Effects

In animal models, this compound has shown significant anti-inflammatory effects by reducing edema and inflammatory markers following carrageenan-induced paw edema tests. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives highlighted the critical role of the methoxy group in enhancing biological activity. Modifications to this group led to significant changes in potency, underscoring its importance in drug design .

Another investigation into the anticonvulsant properties of thiazole derivatives found that compounds structurally similar to this compound exhibited protective effects in seizure models, indicating potential applications in neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine with high purity?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving cyclization and guanidine introduction. A representative method uses 4-methoxyphenyl precursors, 2,2,3,3-tetrafluoro-1-propanol sodium salt, and PIDA (phenyliodine diacetate) in a solvent system of TFP:DCM:MeCN (1:2:3) under inert conditions . Post-reaction purification via medium-pressure liquid chromatography (MPLC) yields the product (36–38% yield). Key quality checks include TLC (Rf = 0.18–0.34) and NMR spectroscopy (1H/13C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this guanidine derivative?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and guanidine moiety (δ ~6.8–7.2 ppm for NH protons) .
  • TLC : Monitor reaction progress using silica gel plates with hexane:EtOAc (3:1) as the mobile phase .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 261.3 g/mol) via HRMS or ESI-MS.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect precipitation.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the blood-brain barrier (BBB) penetration potential of this compound?

Methodological Answer: Use calculated logBB values (logBB = log[(brain)/(blood)]) to estimate BBB permeability. For structurally related guanidines, logBB(calc) ranges from -1.15 to -0.04, suggesting limited CNS penetration . Optimize substituents (e.g., reducing polar surface area via methoxy group modification) to improve brain uptake. Tools like Schrödinger’s QikProp or MOE can model partition coefficients and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-guanidine derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays (e.g., kinase inhibition for CDK5/p25) .
  • Control Experiments : Include negative controls (e.g., guanidine-free analogs) to confirm the role of the guanidine moiety in activity .
  • SAR Analysis : Systematically vary substituents on the thiazole and methoxyphenyl groups to isolate pharmacophoric elements .

Q. How can researchers develop robust HPLC/LC-MS methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : Optimize UV detection at λ = 254 nm (thiazole absorbance) or employ MRM transitions in LC-MS (e.g., m/z 261 → 153 for fragmentation) .
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery rates (>90%) in biological fluids .

Q. What synthetic modifications enhance the compound’s selectivity toward kinase targets like CDK5/p25?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxyphenyl group with a 3,4-dimethoxyphenyl or pyridyl moiety to improve ATP-binding pocket interactions .
  • Side-Chain Optimization : Introduce sulfonamide or acylguanidine groups (e.g., N-[3-(1H-imidazol-4-yl)propyl] derivatives) to modulate hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.